molecular formula C9H18 B165590 2,6-Dimethyl-1-heptene CAS No. 3074-78-0

2,6-Dimethyl-1-heptene

Cat. No.: B165590
CAS No.: 3074-78-0
M. Wt: 126.24 g/mol
InChI Key: JUUMAEXLYIMEOD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the heptene chain, with two methyl groups attached to the second and sixth carbon atoms. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-1-heptene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2,6-dimethyl-1-heptanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction introduces the methyl groups at the desired positions on the heptene chain.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes involving the use of zeolites or other solid acid catalysts. These processes are designed to maximize yield and selectivity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-heptene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form diols or other oxygenated products.

    Reduction: Hydrogenation of this compound using catalysts like palladium on carbon or nickel results in the formation of 2,6-dimethylheptane.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas in the presence of palladium on carbon or nickel catalysts.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride or dichloromethane.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of 2,6-dimethylheptane.

    Substitution: Formation of halogenated derivatives such as 2,6-dibromo-1-heptene.

Scientific Research Applications

2,6-Dimethyl-1-heptene has several applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with enzymes or other biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-heptene in chemical reactions involves the interaction of its double bond with various reagents. The double bond serves as a reactive site for electrophilic addition, oxidation, and other transformations. The presence of methyl groups at the second and sixth positions can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Heptene: A straight-chain alkene with a similar molecular formula but without the methyl substituents.

    2,6-Dimethylheptane: The fully hydrogenated analog of 2,6-Dimethyl-1-heptene.

    2,6-Dimethyl-2-heptene: An isomer with the double bond located between the second and third carbon atoms.

Uniqueness

This compound is unique due to its specific structure, which combines a branched carbon chain with a terminal double bond. This structure imparts distinct reactivity and properties compared to its isomers and analogs. The presence of methyl groups at the second and sixth positions also influences its chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-dimethylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUMAEXLYIMEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184767
Record name 1-Heptene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-78-0
Record name 1-Heptene, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-heptene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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